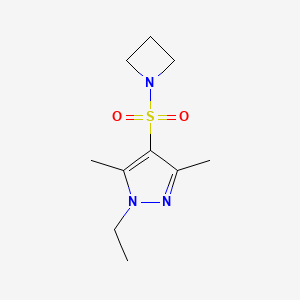

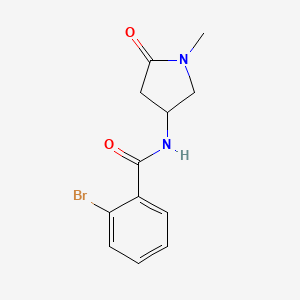

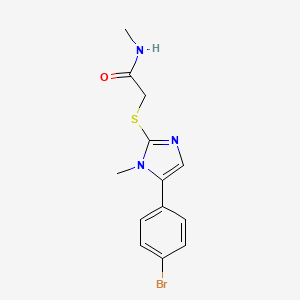

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

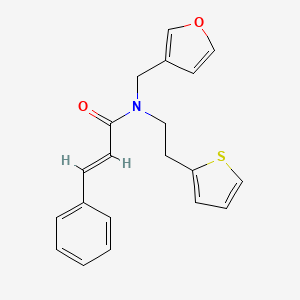

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C8H8BrNO . It is a derivative of benzamide, which is a compound containing a benzoyl functional group attached to an amide .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide and its derivatives have been explored for their synthesis and structural characterization. For instance, research conducted by Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, highlighting the importance of molecular interactions and the stabilization of compounds through hydrogen bonds and π-interactions. This research underscores the utility of such compounds in understanding intermolecular interactions and the development of materials with specific physical properties (Saeed et al., 2020).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, benzamide derivatives, including those related to 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide, have been synthesized and characterized for their potential as pharmaceutical agents. For example, the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives have been documented, indicating the exploration of these compounds in drug development, particularly as CCR5 antagonists, which are significant in the context of HIV infection and cancer research (Cheng De-ju, 2014).

Advanced Materials and Chemical Synthesis

The chemical properties of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide and related compounds have also been leveraged in the synthesis of advanced materials. Research demonstrates the utility of these compounds in facilitating novel synthetic pathways, such as the microwave-promoted synthesis of benzamide derivatives, showcasing the efficiency and eco-friendliness of such methods in producing materials with potential applications in various fields including electronics, photonics, and nanotechnology (A. Saeed, 2009).

Analytical and Biochemical Research

In analytical and biochemical contexts, derivatives of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide are studied for their interaction with biological molecules and potential therapeutic effects. For instance, the study of nonaqueous capillary electrophoresis of imatinib mesylate and related substances highlights the role of such compounds in the analysis and quality control of pharmaceuticals, demonstrating their importance in ensuring the purity and efficacy of drugs (Lei Ye et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAGDBFETYNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2676036.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2676040.png)

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)

![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)

![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)